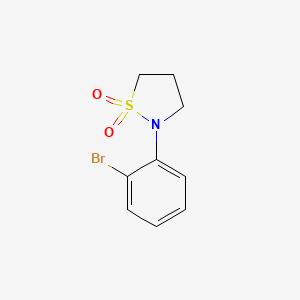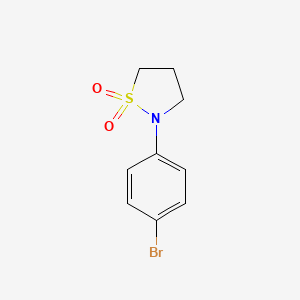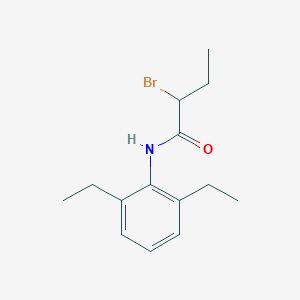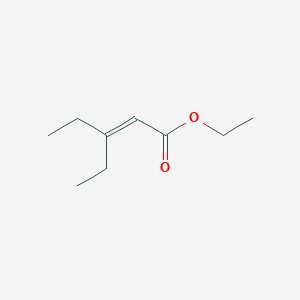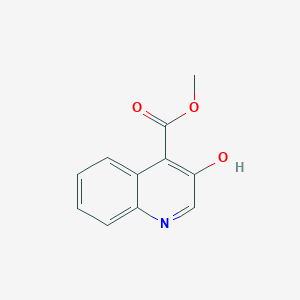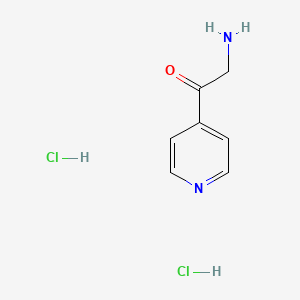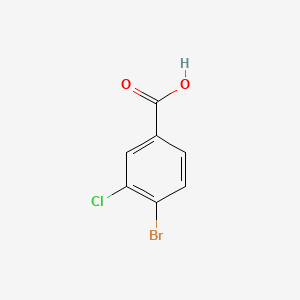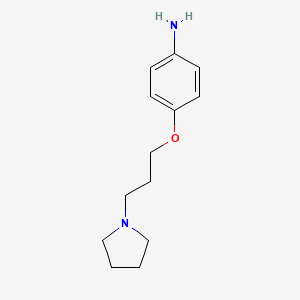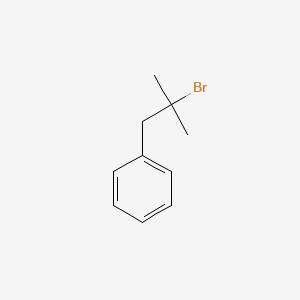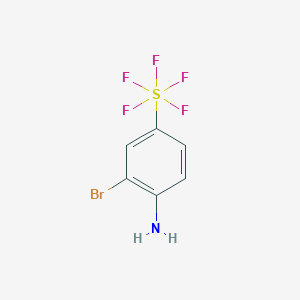
(4-氨基-3-溴苯基)五氟硫
描述
“(4-Amino-3-bromophenyl)pentafluorosulfur” is a chemical compound with the CAS Number 159727-25-0 . It has a molecular weight of 298.07 and its IUPAC name is 2-bromo-4-(pentafluoro-lambda~6~-sulfanyl)aniline . The compound is also known as ABPF5.
Physical And Chemical Properties Analysis
“(4-Amino-3-bromophenyl)pentafluorosulfur” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The boiling point of the compound is not specified .科学研究应用
Medicinal Chemistry
2-Bromo-4-(pentafluorosulfanyl)aniline has potential applications in medicinal chemistry due to the unique properties of the pentafluorosulfanyl (SF5) group. This group is known for its high chemical stability and strong electron-withdrawing effect, which can significantly influence the pharmacokinetic and pharmacodynamic properties of therapeutic compounds . The SF5 group’s lipophilicity and ability to improve biological activities make it a valuable substituent in drug design, potentially leading to analogs with enhanced efficacy and safety profiles .
Agriculture
In the agricultural sector, the SF5 moiety has been utilized to develop meta-diamide insecticides. Compounds containing this group have shown high insecticidal activity, excellent selectivity to insects, and favorable water solubility and log P values . This suggests that 2-bromo-4-(pentafluorosulfanyl)aniline could be a precursor in synthesizing new crop-protecting agents with improved performance and environmental compatibility .
Materials Science
The incorporation of the SF5 group into aryl propionamide scaffolds has been explored for the development of selective androgen receptor modulators (SARMs). These compounds are of interest in materials science for their potential use in creating novel materials with specific biological activities . The SF5 group’s unique physicochemical characteristics may lead to materials with novel properties and applications.
Environmental Science
While specific applications in environmental science are not directly cited, the chemical stability and non-toxicity of SF5 degradation products suggest that 2-bromo-4-(pentafluorosulfanyl)aniline could be involved in developing environmentally benign compounds . Its resistance to hydrolysis under extreme conditions could be advantageous in creating materials that are less likely to degrade into harmful byproducts.
Analytical Chemistry
The strong inductive electron-withdrawing effect of the SF5 group can be exploited in analytical chemistry to modify the electronic properties of molecules, potentially affecting their detectability and reactivity in various analytical methods . This could lead to the development of new analytical reagents or probes with enhanced sensitivity and specificity.
Biochemistry
In biochemistry, the SF5 group’s influence on common synthetic transformations, such as amide coupling and reductive amination, is of particular interest . The group’s properties could affect the stability and reactivity of bioconjugates, which are crucial in studying and manipulating biological systems. This makes 2-bromo-4-(pentafluorosulfanyl)aniline a valuable building block in biochemical research.
安全和危害
The compound is classified as dangerous, with hazard statements H301+H311+H331-H315-H319 . This means it is toxic if swallowed, in contact with skin, or if inhaled, and it causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用机制
Target of Action
The compound is known to be used in various synthetic transformations utilized in fields of bioconjugation and drug development .
Mode of Action
The mode of action of 2-bromo-4-(pentafluorosulfanyl)aniline involves its interaction with its targets through common synthetic transformations such as amide coupling, reductive amination, diazo-coupling, and CuAAC “click” reactions . The influence of the novel substituent on the success of these common transformations has been studied .
Biochemical Pathways
It is known that the compound is involved in various synthetic transformations, which could potentially affect multiple biochemical pathways .
Pharmacokinetics
The compound is known to demonstrate high chemical stability, resistant to hydrolysis under both strong acidic and basic conditions .
Result of Action
The compound is known to have unique physicochemical parameters, resulting in its application within several fields, particularly medicinal chemistry .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-bromo-4-(pentafluorosulfanyl)aniline. The compound demonstrates high chemical stability, resistant to hydrolysis under both strong acidic and basic conditions . This suggests that it can maintain its efficacy and stability in a variety of environmental conditions.
属性
IUPAC Name |
2-bromo-4-(pentafluoro-λ6-sulfanyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF5NS/c7-5-3-4(1-2-6(5)13)14(8,9,10,11)12/h1-3H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEXDMPBPSYTNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60514512 | |
| Record name | 2-Bromo-4-(pentafluoro-lambda~6~-sulfanyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-3-bromophenyl)pentafluorosulfur | |
CAS RN |
159727-25-0 | |
| Record name | 2-Bromo-4-(pentafluoro-lambda~6~-sulfanyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-(pentafluorosulfanyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

